Butyl 6-methoxypyridine-2-carboxylate
Description
Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in synthetic chemistry. researchgate.netbeilstein-journals.org Its presence is widespread in natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring imparts distinct electronic properties, rendering the ring electron-deficient and influencing its reactivity in various chemical transformations. This inherent reactivity allows for selective functionalization at different positions of the ring, making it a versatile template for constructing diverse molecular architectures. google.comgoogle.com Pyridine scaffolds are integral to the development of new synthetic methodologies and are frequently employed as ligands in catalysis and as key components in functional materials.
The Role of Carboxylate Functionality in Pyridine Derivatives
The introduction of a carboxylate group onto a pyridine ring significantly expands its synthetic utility and modulates its physicochemical properties. The carboxylate group, being an ester, can undergo a variety of transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, among other reactions. This functional group can also influence the biological activity of the molecule, often enhancing solubility and the ability to form hydrogen bonds, which is crucial for interactions with biological targets. hymasynthesis.com In the context of Butyl 6-methoxypyridine-2-carboxylate, the butyl ester moiety can affect properties such as lipophilicity and membrane permeability, which are important considerations in medicinal chemistry.
Overview of Research Trajectories for this compound and Analogues
While specific research exclusively focused on this compound is not extensively documented in publicly available literature, the research trajectories for its analogues, particularly the methyl ester, provide valuable insights. The primary area of interest for this class of compounds appears to be as intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.
The general synthetic route to such compounds often involves the esterification of the corresponding carboxylic acid, 6-methoxypyridine-2-carboxylic acid. Research on related compounds suggests that the ester can be a precursor to other functional groups. For instance, the reduction of the ester to the corresponding alcohol, (6-methoxy-pyridin-2-yl)-methanol, has been reported.
Furthermore, pyridine carboxylate derivatives are explored for their potential in medicinal chemistry. The pyridine scaffold is a known pharmacophore, and modifications at the carboxylate position can be used to fine-tune the pharmacological profile of a lead compound. While direct applications of this compound are not well-established, its structural motifs are found in more complex molecules investigated for various therapeutic areas.
Table 1: Physical and Chemical Properties of this compound and a Close Analogue
| Property | This compound (Predicted) | Methyl 6-methoxypyridine-2-carboxylate |
| Molecular Formula | C11H15NO3 | C8H9NO3 |
| Molecular Weight | 209.24 g/mol | 167.16 g/mol |
| Boiling Point | Not available | 256.6±20.0 °C (Predicted) |
| Melting Point | Not available | 33-38 °C |
| Density | Not available | 1.156±0.06 g/cm3 (Predicted) |
| pKa | Not available | 0.41±0.10 (Predicted) |
The synthesis of this compound would typically proceed via the esterification of 6-methoxypyridine-2-carboxylic acid with butanol, likely under acidic conditions or using a suitable coupling agent. The reactivity of this compound would be dictated by the pyridine ring and the ester functional group. The pyridine nitrogen can be protonated or alkylated, and the ring can undergo nucleophilic aromatic substitution under certain conditions. The ester group is susceptible to nucleophilic acyl substitution, allowing for its conversion into other functional groups as previously mentioned.
Structure
2D Structure
3D Structure
Properties
CAS No. |
75-32-1 |
|---|---|
Molecular Formula |
C11H15NO3 |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
butyl 6-methoxypyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-3-4-8-15-11(13)9-6-5-7-10(12-9)14-2/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
DBDUFPZRSAVLOF-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=NC(=CC=C1)OC |
Canonical SMILES |
CCCCOC(=O)C1=NC(=CC=C1)OC |
Origin of Product |
United States |
Synthetic Methodologies for Butyl 6 Methoxypyridine 2 Carboxylate
Precursor-Based Synthesis Strategies
These strategies utilize existing pyridine (B92270) compounds as starting materials, modifying their functional groups to arrive at the target molecule.
The synthesis of Butyl 6-methoxypyridine-2-carboxylate starting from 4-Methoxy-5-propoxy-pyridine-2-carboxylic Acid Methyl Ester derivatives is not a widely documented pathway in publicly available scientific literature. Such a transformation would necessitate significant chemical modifications, including the removal of the C4-methoxy and C5-propoxy groups, the introduction of a methoxy (B1213986) group at the C6 position, and transesterification of the methyl ester to a butyl ester. These multiple steps make this route less direct compared to other available methods.
A more direct and feasible precursor-based approach begins with 6-Methoxypyridine-2-carbaldehyde. This synthesis involves a two-step process: the oxidation of the aldehyde functional group to a carboxylic acid, followed by the esterification of the resulting acid with butanol.
Step 1: Oxidation of the Aldehyde
The aldehyde group at the C2 position of the pyridine ring can be oxidized to a carboxylic acid using a strong oxidizing agent. Potassium permanganate (B83412) (KMnO₄) in an acidic or alkaline medium is a common reagent for this type of transformation. google.com The reaction involves converting the aldehyde into 6-methoxypyridine-2-carboxylic acid. Kinetic studies on the oxidation of related pyridine aldehydes, such as pyridine-3-carboxaldehyde, have been investigated, confirming the utility of permanganate under acidic conditions. tsijournals.com
| Parameter | Condition | Purpose | Reference |
| Starting Material | 6-Methoxypyridine-2-carbaldehyde | Precursor with correct pyridine core | google.com |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) | Converts aldehyde to carboxylic acid | google.comtsijournals.com |
| Solvent/Medium | Acidic (e.g., H₂SO₄) or Alkaline | Provides the necessary environment for oxidation | google.comtsijournals.com |
| Temperature | Typically elevated (boiling) or ambient | To facilitate the reaction | google.com |
| Product | 6-methoxypyridine-2-carboxylic acid | Intermediate for esterification | - |
Step 2: Esterification
The intermediate, 6-methoxypyridine-2-carboxylic acid, is then converted to the final product via esterification with n-butanol. This is typically achieved through the Fischer-Speier esterification method, which involves heating the carboxylic acid and an excess of the alcohol in the presence of a strong acid catalyst.
Pyridine Ring Formation and Functionalization Approaches
These methods involve either building the core pyridine ring with the required functionalities or introducing them onto a simpler pyridine molecule through functionalization reactions like metalation.
The direct esterification of 6-methoxypyridine-2-carboxylic acid with n-butanol is a classic and efficient method for producing the target compound. This equilibrium reaction, known as the Fischer-Speier esterification, is typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com
To optimize the yield of this compound, the reaction equilibrium must be shifted towards the product side. This is commonly achieved using two main strategies:
Using an Excess of a Reactant : Employing a large excess of n-butanol, which can also serve as the solvent, drives the reaction forward according to Le Châtelier's principle. masterorganicchemistry.commasterorganicchemistry.com Studies have shown that increasing the alcohol-to-acid molar ratio significantly increases the conversion to the ester. ache.org.rs
Removal of Water : The water produced during the reaction can be removed as it forms, typically by azeotropic distillation using a Dean-Stark apparatus. A patent describing the esterification of nicotinic acid (a pyridine carboxylic acid isomer) with n-butanol specifically details a process where the butanol-water azeotrope is refluxed and the separated water is removed, allowing the butanol to return to the reaction, thereby driving it to completion. google.com
| Parameter | Condition | Purpose | Reference |
| Reactants | 6-methoxypyridine-2-carboxylic acid, n-Butanol | Form the ester | - |
| Catalyst | Sulfuric Acid (H₂SO₄) or Benzene Sulfonic Acid | To protonate the carbonyl and catalyze the reaction | google.com |
| Temperature | Reflux | To achieve a sufficient reaction rate | google.com |
| Optimization | Use of excess n-butanol; Removal of water via Dean-Stark trap | To shift equilibrium and maximize product yield | google.comache.org.rs |
| Product | This compound | Target molecule | - |
An alternative functionalization strategy involves the creation of a carbon-carbon bond at the C2 position of a 6-methoxypyridine ring using organometallic intermediates. A highly effective method for this is the lithium-halogen exchange reaction. wikipedia.org This route begins with a halogenated precursor, such as 2-bromo-6-methoxypyridine (B1266871), which is commercially available. sigmaaldrich.com
The process involves treating 2-bromo-6-methoxypyridine with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). byu.edu This induces a rapid lithium-halogen exchange, replacing the bromine atom with a lithium atom to form 2-lithio-6-methoxypyridine in situ. wikipedia.orgbyu.edubyu.edu This highly reactive organolithium intermediate is then quenched with an electrophile, in this case, solid carbon dioxide (dry ice). The subsequent acidic workup protonates the resulting carboxylate salt to yield 6-methoxypyridine-2-carboxylic acid, which can then be esterified as described previously.
| Step | Reagents & Conditions | Intermediate/Product | Reference |
| 1. Precursor | 2-Bromo-6-methoxypyridine | - | sigmaaldrich.com |
| 2. Metal-Halogen Exchange | n-Butyllithium (n-BuLi), Anhydrous solvent (e.g., THF, Dichloromethane), -78 °C | 2-Lithio-6-methoxypyridine | byu.edubyu.edu |
| 3. Carboxylation | Solid Carbon Dioxide (CO₂), followed by acidic workup (e.g., HCl) | 6-methoxypyridine-2-carboxylic acid | - |
| 4. Esterification | n-Butanol, H₂SO₄ catalyst, Reflux | This compound | google.com |
Condensation reactions provide a powerful tool for the de novo construction of the pyridine ring. The Hantzsch pyridine synthesis is a well-known multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). chemtube3d.comwikipedia.org
While versatile, the classic Hantzsch synthesis typically yields 1,4-dihydropyridines symmetrically substituted at the C3 and C5 positions. wikipedia.org Subsequent oxidation is required to form the aromatic pyridine ring. wikipedia.org Although variations exist that use methoxy-substituted benzaldehydes as the aldehyde component, achieving the specific 2,6-disubstitution pattern of this compound with high regioselectivity is challenging via this method. nih.govresearchgate.net The reaction is more suited for producing pyridine-3,5-dicarboxylates. Therefore, while condensation reactions are fundamental to building many methoxypyridine derivatives, the standard Hantzsch approach is not an ideal route for the direct synthesis of the target compound's specific substitution pattern.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound focuses on minimizing the environmental impact of the chemical process. Traditional esterification methods, such as the Fischer-Speier reaction, often utilize strong mineral acids like sulfuric acid as catalysts, which can be corrosive, hazardous, and generate significant waste during neutralization. Green chemistry seeks to address these issues through several key areas:
Benign Catalysts : A major focus of green chemistry in esterification is the replacement of hazardous acid catalysts with more environmentally friendly alternatives. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst) and zeolites, offer several advantages. They are typically less corrosive, easily separable from the reaction mixture (allowing for simple work-up), and can often be regenerated and reused, which reduces waste. researchgate.net Other potential green catalysts include tungstophosphoric acid-derived catalysts, which have shown efficacy in the esterification of carboxylic acids. researchgate.net Iron-catalyzed methods for the addition of carboxylic acids to alkenes also represent a greener approach to ester synthesis. rsc.org
Atom Economy : The principle of atom economy encourages the design of synthetic methods that maximize the incorporation of all materials used in the process into the final product. The esterification of 6-methoxypyridine-2-carboxylic acid with butanol is inherently a high atom economy reaction, with water being the only byproduct.
Safer Solvents and Reaction Conditions : The use of excess butanol as both a reactant and a solvent in the Fischer esterification can be a drawback due to potential environmental and safety concerns. Green approaches might explore the use of alternative, less hazardous solvents or, ideally, solvent-free conditions. Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption.
The following table summarizes the comparison between traditional and green approaches to the synthesis of this compound:
| Feature | Traditional Approach (Fischer-Speier) | Green Chemistry Approach |
| Catalyst | Concentrated H₂SO₄, HCl | Solid acids (zeolites, resins), reusable catalysts |
| Solvent | Excess alcohol (butanol) | Minimal solvent, greener solvents, or solvent-free |
| Energy | Conventional heating (reflux) | Microwave irradiation, lower temperatures |
| Work-up | Neutralization, extraction | Simple filtration of catalyst |
| Waste | Acidic/basic aqueous waste | Minimal waste, recyclable catalyst |
Stereoselective Synthesis of Enantiopure this compound (if applicable, inferred from general asymmetric synthesis trends for similar compounds)
The structure of this compound does not inherently possess a chiral center. However, the pyridine ring can be a precursor to chiral piperidine (B6355638) derivatives, which are significant in medicinal chemistry. nih.gov If a chiral version of this molecule were desired, for instance, with a stereocenter on the butyl chain or as a derivative with a chiral center on a modified pyridine ring, several stereoselective synthetic strategies could be inferred from general trends in asymmetric catalysis.
The direct enantioselective synthesis of a chiral pyridine derivative itself is a challenging task due to the aromatic and planar nature of the pyridine ring. numberanalytics.com However, recent advancements in asymmetric synthesis offer potential pathways:
Asymmetric Hydrogenation : One of the most powerful methods for creating chiral centers is through asymmetric hydrogenation. While the pyridine ring is aromatic, it is possible to achieve enantioselective hydrogenation of the pyridine nucleus to yield chiral piperidine derivatives using chiral transition-metal catalysts (e.g., based on rhodium, ruthenium, or iridium). researchgate.netrsc.org For instance, a chiral catalyst could potentially reduce the pyridine ring of a precursor to this compound to a chiral piperidine carboxylate.
Use of Chiral Auxiliaries : A classical approach to stereoselective synthesis involves the use of chiral auxiliaries. A chiral alcohol could be used in the esterification step instead of butanol, or a chiral auxiliary could be temporarily attached to the pyridine ring to direct a subsequent stereoselective transformation. numberanalytics.com
Catalytic Asymmetric C-H Functionalization : Emerging methods in C-H functionalization could potentially be applied to introduce a chiral substituent onto the pyridine ring in an enantioselective manner. acs.org
Enantioselective Dearomatization : Recent progress has been made in the catalytic stereoselective dearomatization of pyridines, which allows for the synthesis of partially hydrogenated chiral pyridine derivatives. mdpi.com These methods could be adapted to create chiral precursors to this compound.
The feasibility of these approaches for producing an enantiopure version of this compound or a chiral derivative would depend on the specific target molecule and would require significant research and development. The following table outlines some inferred potential strategies for asymmetric synthesis:
| Strategy | Description | Potential Application |
| Asymmetric Hydrogenation | Enantioselective reduction of the pyridine ring using a chiral catalyst. | Synthesis of chiral piperidine derivatives from this compound. |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct a stereoselective reaction. | Could be used to introduce chirality at a specific position on the pyridine ring or the butyl chain. |
| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture of a chiral derivative. | Separation of enantiomers if a racemic chiral precursor is synthesized. |
| Asymmetric Catalysis | Use of chiral catalysts to create a stereocenter in a precursor molecule. | For instance, in the synthesis of a chiral substituted 6-methoxypyridine-2-carboxylic acid. |
Chemical Reactivity and Transformation of Butyl 6 Methoxypyridine 2 Carboxylate
Reactions at the Ester Moiety
The ester group is a versatile functional group that can undergo several important transformations, including transesterification, hydrolysis, and reduction.
Transesterification is a process where the butyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction is typically catalyzed by either an acid or a base. The general mechanism involves the nucleophilic attack of an alcohol on the carbonyl carbon of the ester.
Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by an alcohol molecule. Base-catalyzed transesterification, on the other hand, proceeds through the generation of an alkoxide nucleophile from the alcohol, which then attacks the ester.
For Butyl 6-methoxypyridine-2-carboxylate, this reaction allows for the synthesis of other alkyl 6-methoxypyridine-2-carboxylates. The choice of catalyst and reaction conditions depends on the specific alcohol being used and the desired yield.
Table 1: Examples of Transesterification Reactions
| Reactant Alcohol | Catalyst | Product |
|---|---|---|
| Methanol | H₂SO₄ (acid) or NaOCH₃ (base) | Methyl 6-methoxypyridine-2-carboxylate |
| Ethanol | H₂SO₄ (acid) or NaOCH₂CH₃ (base) | Ethyl 6-methoxypyridine-2-carboxylate |
| Isopropanol | H₂SO₄ (acid) or NaOCH(CH₃)₂ (base) | Isopropyl 6-methoxypyridine-2-carboxylate |
Hydrolysis of the butyl ester leads to the formation of 6-methoxypyridine-2-carboxylic acid. This reaction can be carried out under either acidic or basic conditions (saponification).
Acid-Catalyzed Hydrolysis: The ester is heated with a dilute acid, such as sulfuric acid, which protonates the carbonyl oxygen and facilitates the attack of water.
Base-Catalyzed Hydrolysis (Saponification): The ester is treated with a strong base, like sodium hydroxide, which results in the formation of the carboxylate salt. Subsequent acidification yields the carboxylic acid.
The resulting 6-methoxypyridine-2-carboxylic acid is a valuable intermediate. It can be converted into other derivatives, such as acid chlorides, amides, and other esters. For instance, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid into the highly reactive 6-methoxypyridine-2-carbonyl chloride. nih.gov This acid chloride can then readily react with various nucleophiles to form a wide range of compounds. nih.gov
The ester group of this compound can be reduced to a primary alcohol, yielding (6-methoxypyridin-2-yl)methanol. This transformation requires strong reducing agents.
Commonly used reagents for this reduction are lithium aluminum hydride (LiAlH₄) and, in some cases, high-pressure hydrogenation. libretexts.orgyoutube.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but can be used under specific conditions or with activating agents. libretexts.orgyoutube.com The reaction with LiAlH₄ typically proceeds in an anhydrous ether solvent, followed by an aqueous workup to protonate the resulting alkoxide intermediate. youtube.com
Table 2: Reagents for Ester Reduction
| Reducing Agent | Typical Conditions | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | 1. Diethyl ether or THF, 2. H₃O⁺ workup | (6-methoxypyridin-2-yl)methanol |
| Borane (BH₃) | THF | (6-methoxypyridin-2-yl)methanol |
Reactions at the Pyridine (B92270) Core
The pyridine ring is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic substitution. The presence of the methoxy (B1213986) and ester groups further directs the outcome of these reactions.
The pyridine nitrogen atom deactivates the ring towards electrophilic aromatic substitution (SEAr) by withdrawing electron density. wikipedia.orgdalalinstitute.com Reactions typically require harsh conditions and occur primarily at the 3- and 5-positions. However, the substituents on the ring significantly influence the regioselectivity.
The 6-methoxy group is an electron-donating group through resonance, which activates the ring and directs incoming electrophiles to the ortho and para positions (positions 5 and 3, respectively).
The 2-butyl carboxylate group is an electron-withdrawing group, which deactivates the ring and directs incoming electrophiles to the meta positions (positions 4 and 6). Since position 6 is already substituted, it would direct to position 4.
The combined effect of these two groups suggests that electrophilic substitution would be most favored at the 5-position, which is ortho to the activating methoxy group, and meta to the deactivating ester group. Substitution at the 3-position is also possible, being para to the methoxy group. Common electrophilic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.com
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Electrophile | Major Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Butyl 5-nitro-6-methoxypyridine-2-carboxylate |
| Bromination | Br₂/FeBr₃ | Butyl 5-bromo-6-methoxypyridine-2-carboxylate |
| Sulfonation | SO₃/H₂SO₄ | Butyl 6-methoxy-5-sulfopyridine-2-carboxylate |
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at an activated position (positions 2, 4, or 6). echemi.comyoutube.com The negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, stabilizing it. echemi.comopenstax.org
In this compound, the methoxy group at the 6-position is a potential leaving group, although methoxide (B1231860) is not as good a leaving group as a halide. If the ring is further activated by a strong electron-withdrawing group, such as a nitro group, nucleophilic substitution can occur. For example, if the compound were nitrated at the 5-position, the resulting Butyl 5-nitro-6-methoxypyridine-2-carboxylate would be more susceptible to nucleophilic attack at the 6-position, displacing the methoxy group with nucleophiles like ammonia (B1221849), amines, or alkoxides.
Oxidation and Reduction of the Pyridine Ring
The pyridine nucleus of this compound is susceptible to both oxidation and reduction reactions, which can significantly alter the compound's electronic properties and downstream reactivity.
Oxidation: The most common oxidation reaction for pyridines is the formation of N-oxides. wikipedia.org This transformation is typically achieved by treating the pyridine derivative with an oxidizing agent such as a peroxy acid (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide. The resulting N-oxide introduces a positive formal charge on the nitrogen and a negative charge on the oxygen, which modifies the reactivity of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitutions. researchgate.netresearchgate.net The presence of the electron-donating methoxy group and the electron-withdrawing butyl carboxylate group can influence the rate and regioselectivity of this oxidation.
Reduction: The pyridine ring can be reduced under various conditions to yield either the corresponding piperidine (B6355638) or to deoxygenate a pyridine N-oxide. Catalytic hydrogenation is a common method for the complete reduction of the pyridine ring to a piperidine ring. asianpubs.org This is typically carried out using catalysts such as platinum oxide (PtO₂), rhodium on carbon (Rh/C), or palladium on carbon (Pd/C) under a hydrogen atmosphere. asianpubs.orgacs.org The reaction conditions, including pressure, temperature, and solvent, can be optimized to achieve high yields of the corresponding piperidine derivative. asianpubs.orggoogle.com
For the reduction of a pyridine N-oxide back to the parent pyridine (deoxygenation), various reagents can be employed. These include phosphorus trichloride (B1173362) (PCl₃), triphenylphosphine (B44618) (PPh₃), or catalytic methods involving visible light photoredox catalysis. acs.orgresearchgate.net This deoxygenation step is often a crucial part of a synthetic sequence where the N-oxide is used to direct other functionalizations of the pyridine ring. wikipedia.org
Table 1: Summary of Potential Oxidation and Reduction Reactions of the Pyridine Ring
| Transformation | Reagents and Conditions | Expected Product |
|---|---|---|
| Oxidation | ||
| N-Oxidation | m-CPBA, CH₂Cl₂, rt | Butyl 6-methoxy-1-oxido-pyridine-1-ium-2-carboxylate |
| Reduction | ||
| Catalytic Hydrogenation | H₂, PtO₂, Acetic Acid, rt, high pressure | Butyl 6-methoxypiperidine-2-carboxylate |
| Deoxygenation of N-oxide | PCl₃, CH₂Cl₂, 0 °C to rt | This compound |
Derivatization through Side-Chain Modifications
The butyl ester and methoxy groups of this compound offer additional sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.
Modifications of the Butyl Ester Group: The butyl ester can undergo several standard ester transformations. Saponification, or base-catalyzed hydrolysis (e.g., with NaOH or KOH), will yield the corresponding carboxylic acid, 6-methoxypyridine-2-carboxylic acid. This carboxylic acid can then be converted to other esters via acid-catalyzed esterification or to amides by reaction with amines, often activated as an acid chloride or with coupling reagents. Transesterification, the exchange of the butyl group for another alkyl group, can be achieved by reacting the ester with an excess of another alcohol in the presence of an acid or base catalyst. The tert-butyl ester, in particular, is a common protecting group for carboxylic acids and can be cleaved under acidic conditions. organic-chemistry.orgthieme-connect.com
Modifications of the Methoxy Group: The methoxy group, being an ether, is generally stable but can be cleaved under harsh conditions to yield the corresponding pyridone. Reagents such as hydrobromic acid (HBr) or boron tribromide (BBr₃) are commonly used for the cleavage of aryl methyl ethers. chemicalforums.com Additionally, the methoxy group can be a target for nucleophilic aromatic substitution, although this is less common than substitution at other positions on the pyridine ring. Under specific conditions, such as with the use of sodium hydride and an amine, the methoxy group can be displaced to form an aminopyridine derivative. ntu.edu.sg
Table 2: Potential Derivatization through Side-Chain Modifications
| Functional Group | Transformation | Reagents and Conditions | Expected Product |
|---|---|---|---|
| Butyl Ester | |||
| Saponification | NaOH (aq), heat | 6-Methoxypyridine-2-carboxylic acid | |
| Transesterification | R'OH, H⁺ or RO⁻ catalyst | R' 6-methoxypyridine-2-carboxylate | |
| Amidation (via acid) | 1. NaOH; 2. SOCl₂; 3. R₂NH | N,N-Dialkyl-6-methoxypyridine-2-carboxamide | |
| Methoxy Group | |||
| Ether Cleavage | HBr, heat | Butyl 6-oxo-1,6-dihydropyridine-2-carboxylate | |
| Nucleophilic Substitution | NaH, R₂NH | Butyl 6-(dialkylamino)pyridine-2-carboxylate |
Mechanistic Studies of Key Transformations Involving this compound
The reactivity of this compound is underpinned by several fundamental mechanistic principles of organic chemistry. Understanding these mechanisms is crucial for predicting reaction outcomes and designing synthetic routes.
A key transformation involving the pyridine ring is nucleophilic aromatic substitution (SNAr) . The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the 2-, 4-, and 6-positions. stackexchange.com In this compound, the 6-position, bearing the methoxy group, is a potential site for nucleophilic attack. The SNAr mechanism typically proceeds in two steps: addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. nih.govwikipedia.org The stability of the Meisenheimer intermediate is a critical factor, and the negative charge is better stabilized when it can be delocalized onto the electronegative nitrogen atom, which occurs with attack at the ortho and para positions. stackexchange.com
In the case of a potential nucleophilic substitution at the 6-position, the methoxy group would act as the leaving group. The rate of such a reaction would be influenced by the nature of the nucleophile, the solvent, and any activating or deactivating effects of the other substituents on the ring.
The mechanism of N-oxide formation involves the electrophilic attack of the peroxy acid on the basic nitrogen atom of the pyridine ring. This is a concerted process where the oxygen atom is transferred to the nitrogen, and a carboxylic acid is formed as a byproduct.
The reduction of pyridine N-oxides can proceed through different mechanisms depending on the reducing agent. With reagents like PCl₃, the reaction likely involves initial phosphorylation of the N-oxide oxygen, making it a better leaving group, followed by nucleophilic attack of chloride and subsequent elimination. Photoredox-catalyzed deoxygenation involves single-electron transfer processes to generate radical intermediates that ultimately lead to the reduced pyridine. acs.org
Catalytic hydrogenation of the pyridine ring involves the heterogeneous catalyst surface. The pyridine adsorbs onto the catalyst surface, and hydrogen atoms are added stepwise to the double bonds of the ring until it is fully saturated. The stereochemistry of the resulting piperidine can be influenced by the catalyst and reaction conditions.
Understanding these mechanistic principles provides a predictive framework for the chemical behavior of this compound and enables the rational design of synthetic strategies to access a variety of its derivatives.
Applications in Advanced Organic Synthesis
Butyl 6-methoxypyridine-2-carboxylate as a Versatile Synthetic Building Block
Organic building blocks are functionalized molecules that serve as the foundational components for the bottom-up assembly of more complex structures. This compound exemplifies a versatile building block due to the orthogonal reactivity of its constituent parts: the pyridine (B92270) ring, the methoxy (B1213986) group, and the butyl carboxylate moiety. The electron-donating methoxy group and the electron-withdrawing carboxylate group modulate the electronic properties of the pyridine ring, influencing its reactivity in various transformations.
The strategic placement of functional groups on the this compound backbone makes it an ideal precursor for the synthesis of polyheterocyclic systems. These systems, where multiple heterocyclic rings are fused or linked, are of significant interest due to their prevalence in natural products and pharmaceuticals. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then participate in cyclization reactions. For instance, the synthesis of thieno[3,2-b]pyridine (B153574) derivatives, which are known to have applications in medicinal chemistry, can be envisioned starting from precursors derived from this building block. While direct examples utilizing the butyl ester are not extensively documented, the analogous methyl esters have been used in C-C cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce aryl or heteroaryl groups, which can subsequently undergo intramolecular cyclization to form fused ring systems. mdpi.com
The pyridine core of this compound is amenable to a variety of functionalization reactions. The inherent electronic nature of the pyridine ring typically directs electrophilic substitution to the 3- and 5-positions, while nucleophilic substitution is favored at the 2-, 4-, and 6-positions. However, modern synthetic methods, including directed metalation, can override these inherent preferences. chemrxiv.orgchemrxiv.org For example, the ester group can be reduced to an alcohol, which can then be converted to a leaving group for nucleophilic substitution or oxidized to an aldehyde for further elaboration. google.com The methoxy group at the 6-position can be cleaved to reveal a pyridone, or it can be substituted via nucleophilic aromatic substitution (SNAr) reactions, further expanding the diversity of accessible derivatives.
Table 1: Potential Functionalization Reactions of this compound
| Functional Group | Reaction Type | Potential Product |
| Butyl Carboxylate | Hydrolysis | 6-Methoxypyridine-2-carboxylic acid |
| Butyl Carboxylate | Reduction (e.g., with LiAlH₄) | (6-Methoxypyridin-2-yl)methanol |
| Methoxy Group | Nucleophilic Substitution | 6-Substituted-pyridine-2-carboxylates |
| Pyridine Ring | Directed Metalation/Cross-Coupling | Functionalized pyridine derivatives |
Strategies for the Incorporation of this compound into Molecular Architectures
The incorporation of this building block into larger molecules relies on standard and advanced synthetic transformations. The carboxylate group is a key handle for amide bond formation, a ubiquitous reaction in the synthesis of pharmaceuticals and biologically active compounds. After hydrolysis to the carboxylic acid, coupling with various amines using standard peptide coupling reagents can forge a stable amide linkage.
Alternatively, the ester can be converted into other functional groups. For example, conversion to an aldehyde allows for its use in Wittig reactions, aldol (B89426) condensations, or reductive aminations to build carbon-carbon or carbon-nitrogen bonds, respectively. The pyridine nitrogen itself can be quaternized or oxidized to an N-oxide, altering the reactivity of the ring and enabling further transformations.
Cascade and Multicomponent Reactions Utilizing this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. mdpi.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. nih.govnih.gov
While specific MCRs that explicitly use this compound as a starting component are not prominently featured in the literature, its structure contains the necessary functionalities to participate in such reactions. For instance, after conversion of the ester to the corresponding aldehyde (6-methoxy-2-pyridinecarboxaldehyde), it could serve as the carbonyl component in well-known MCRs like the Ugi or Passerini reactions. beilstein-journals.org These reactions are powerful tools for the synthesis of peptide-like scaffolds and other complex acyclic and heterocyclic structures. The Hantzsch pyridine synthesis is another classic MCR that, while typically used to form pyridine rings, demonstrates the power of MCRs in heterocyclic chemistry. mdpi.com The development of novel MCRs involving functionalized pyridines like this compound remains an active area of synthetic exploration.
Coordination Chemistry and Catalysis Involving Pyridine 2 Carboxylates
Butyl 6-methoxypyridine-2-carboxylate as a Potential Ligand Scaffold
While specific research on this compound as a ligand is not extensively documented, its structural features suggest significant potential as a ligand scaffold. As a derivative of pyridine-2-carboxylic acid, it possesses the characteristic N,O-bidentate coordination site. The key substituents, a methoxy (B1213986) group at the 6-position and a butyl ester group, are expected to modulate its properties in several ways:
Electronic Effects : The methoxy group is an electron-donating group, which would increase the electron density on the pyridine (B92270) nitrogen. This enhanced basicity can lead to stronger coordination to the metal center, potentially stabilizing the resulting complex. nih.gov
Steric Effects : The butyl group introduces steric bulk near the coordination site. This can influence the geometry of the metal complex, affect the accessibility of substrates to the catalytic center, and potentially enhance the selectivity of catalytic reactions.
Solubility : The presence of the butyl group is likely to increase the ligand's solubility in nonpolar organic solvents, which is advantageous for homogeneous catalysis applications conducted in such media.
These characteristics make this compound an intriguing candidate for the development of novel metal complexes with tailored catalytic activities. The scaffold is related to other pyridine-based ligands like bis(pyrazol-3-yl)pyridines, which are also explored for creating coordination polymers and frameworks. mdpi.com
Design and Synthesis of Metal Complexes with Pyridine-2-carboxylate Ligands
The synthesis of metal complexes with pyridine-2-carboxylate ligands is well-established and typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent. nih.govresearchgate.net For ester derivatives like this compound, coordination can occur directly. In some cases, spontaneous de-esterification can occur during complexation, leading to the formation of a carboxylate-metal bond. nih.gov A variety of transition metals have been successfully complexed with this ligand class, leading to compounds with diverse geometries and applications. researchgate.netresearchgate.net
Pyridine-based ligands are cornerstones in the field of homogeneous catalysis due to their ability to stabilize metal centers and influence their catalytic performance. researchgate.netresearchgate.net Complexes of palladium, rhodium, iridium, ruthenium, cobalt, copper, and nickel with pyridine-containing ligands have been extensively studied. rsc.orgnih.gov For instance, palladium(II) complexes with substituted pyridine ligands have demonstrated efficacy as precatalysts in cross-coupling reactions. acs.org The electronic and steric modifications achieved by functionalizing the pyridine ring allow for the fine-tuning of the metal's coordination sphere, which can improve the desired catalytic properties. nih.gov Similarly, molybdenum(II) complexes bearing pyridine carboxylate ligands have been shown to be active catalysts for polymerization reactions. epa.gov
Metal complexes featuring pyridine-carboxylate type ligands have shown significant promise in catalytic oxidation reactions. A notable example involves manganese-based catalysts, where pyridine-2-carboxylic acid, formed in situ from the decomposition of more complex pyridyl ligands, was identified as the true catalytic species for the oxidation of alkenes and alcohols using hydrogen peroxide as the oxidant. rsc.orgresearchgate.net This finding underscores the fundamental role of the pyridine-2-carboxylate scaffold in facilitating oxidation processes. rsc.orgresearchgate.net
Furthermore, diiron(II) complexes incorporating pyridine ligands have been investigated as models for methane (B114726) monooxygenase, demonstrating the ability to initiate the oxidation of heteroatomic substrates. nih.gov Iron(II) complexes with pyridine-substituted thiosemicarbazone ligands have also been reported as active catalysts for the oxidation of thioanisole (B89551) and styrene (B11656) with hydrogen peroxide. rsc.org
A summary of representative oxidation reactions catalyzed by complexes with pyridine-carboxylate-related ligands is presented below.
| Metal Center | Ligand Type | Substrate | Oxidant | Product | Reference |
| Manganese | Pyridine-2-carboxylic acid | Alkenes, Alcohols | H₂O₂ | Epoxides, Aldehydes/Ketones | rsc.org, researchgate.net |
| Iron | Pyridine-substituted thiosemicarbazone | Thioanisole | H₂O₂ | Thioanisole sulfoxide | rsc.org |
| Iron | Pyridine-substituted thiosemicarbazone | Styrene | H₂O₂ | Benzaldehyde | rsc.org |
Palladium complexes containing pyridine-based ligands are highly effective catalysts for C-C and C-N bond-forming cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. acs.org The pyridine moiety can act as a directing group, facilitating the activation of C-H bonds for subsequent functionalization. rsc.org The synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands, for example, has been developed for use in palladium-catalyzed Suzuki and Buchwald-Hartwig amination reactions. researchgate.net
The efficiency of these catalytic systems can be influenced by the electronic properties of the pyridine ligand. Studies have shown a correlation between the catalytic activity of Pd(II) complexes and the basicity of the pyridine ligands employed; more basic ligands often lead to higher reaction yields, though steric effects also play a crucial role. nih.gov While direct application of this compound in this context is yet to be reported, its electron-rich nature suggests it could be a valuable ligand for palladium-catalyzed cross-coupling reactions. nih.govdaneshyari.com
Below is a table summarizing the performance of various Pd(II) precatalysts in the Suzuki-Miyaura reaction.
| Catalyst Precursor | Ligand (L) | Yield (%) |
| [PdL₂Cl₂] | 4-(trifluoromethyl)pyridine | 91 |
| [PdL₂Cl₂] | Pyridine | 95 |
| [PdL₂Cl₂] | 4-methoxypyridine | 98 |
| [PdL₂Cl₂] | 4-(dimethylamino)pyridine | 99 |
Reaction conditions: Phenylboronic acid (1.5 equiv), 4-bromoanisole (B123540) (1 equiv), K₂CO₃ (2 equiv), catalyst (1 mol %), DMF/H₂O, 100 °C, 2 h. Data sourced from related studies on substituted pyridine ligands. acs.org
Immobilization and Heterogeneous Catalysis Strategies
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Immobilizing these catalysts onto solid supports provides a pathway to heterogeneous catalysis, combining the advantages of both systems. For pyridine-carboxylate complexes, one successful strategy has been their intercalation into lamellar materials. epa.gov
For example, molybdenum(II) complexes with pyridine-2-carboxylic acid and pyridine-2,6-dicarboxylic acid have been supported on layered double hydroxides. These new materials were characterized and shown to effectively catalyze the ring-opening metathesis polymerization of norbornene and the polymerization of styrene, particularly with the addition of a cocatalyst like methylaluminoxane (B55162) (MAO). epa.gov This approach demonstrates the feasibility of adapting pyridine-carboxylate complexes for heterogeneous applications, which could potentially be extended to complexes of this compound.
Mechanistic Investigations of Catalytic Cycles Featuring Pyridine-2-carboxylate Ligands
Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions involving pyridine-ligated metal complexes, mechanistic studies have provided valuable insights. In palladium-catalyzed C-H arylation reactions, for instance, kinetic studies, Hammett analysis, and kinetic isotope effect measurements have been used to probe the reaction mechanism. nih.gov
These investigations have suggested that the resting state of the catalyst can be a monomeric Pd(II) species coordinated to the pyridine-containing substrate. nih.gov The turnover-limiting step is often proposed to be the oxidation of a dimeric palladium(II) acetate (B1210297) species by the arylating agent, implicating a bimetallic high-oxidation-state palladium intermediate as a key part of the catalytic cycle. nih.gov The pyridine directing group plays a critical role in these transformations by facilitating the initial C-H activation step via chelation assistance. rsc.org
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for elucidating the structure of Butyl 6-methoxypyridine-2-carboxylate in solution.
Elucidation of Reaction Intermediates and Products
In a hypothetical synthesis of this compound, likely through the esterification of 6-methoxypyridine-2-carboxylic acid with butanol, ¹H and ¹³C NMR would be instrumental in monitoring the reaction progress. By comparing the spectra of the starting materials, reaction mixture, and the purified product, one could confirm the formation of the desired ester. The disappearance of the acidic proton of the carboxylic acid and the appearance of new signals corresponding to the butyl group would signify a successful reaction.
¹H NMR Spectroscopy: A predicted ¹H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) ring and the butyl chain. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns (doublets and triplets) revealing their coupling relationships. The methoxy (B1213986) group protons would likely appear as a singlet around 3.9-4.1 ppm. The protons of the butyl group would be observed in the upfield region (0.9-4.5 ppm), with characteristic splitting patterns: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the ester oxygen.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on the carbon skeleton. The carbonyl carbon of the ester would be expected in the 160-170 ppm range. The carbons of the pyridine ring would appear between 110 and 165 ppm, and the methoxy carbon around 55 ppm. The four distinct carbons of the butyl group would be found in the upfield region (10-70 ppm).
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridine H-3 | 7.2-7.4 | d |
| Pyridine H-4 | 7.7-7.9 | t |
| Pyridine H-5 | 7.0-7.2 | d |
| O-CH₃ | 3.9-4.1 | s |
| O-CH₂- | 4.2-4.4 | t |
| -CH₂- | 1.6-1.8 | p |
| -CH₂- | 1.3-1.5 | sext |
| -CH₃ | 0.9-1.0 | t |
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 163-166 |
| Pyridine C-2 | 147-150 |
| Pyridine C-3 | 115-118 |
| Pyridine C-4 | 138-141 |
| Pyridine C-5 | 111-114 |
| Pyridine C-6 | 162-165 |
| O-CH₃ | 53-56 |
| O-CH₂- | 65-68 |
| -CH₂- | 30-33 |
| -CH₂- | 19-22 |
| -CH₃ | 13-15 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Determination
To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, correlations would be observed between the adjacent protons on the pyridine ring (H-3, H-4, and H-5) and between the protons of the butyl chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons, such as the carbonyl carbon and the pyridine carbons C-2 and C-6. For example, the protons of the O-CH₂ group of the butyl chain would show a correlation to the carbonyl carbon.
Mass Spectrometry (MS) for Mechanistic Insights and Trace Analysis
Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of this compound, providing further confirmation of its structure.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, which would confirm the molecular formula C₁₁H₁₅NO₃.
Tandem Mass Spectrometry for Fragmentation Pathway Analysis
Tandem MS (MS/MS) experiments would involve isolating the molecular ion and subjecting it to collision-induced dissociation to study its fragmentation pathways. Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangements. For this compound, expected fragmentation could involve:
Loss of the butoxy radical (•OCH₂CH₂CH₂CH₃) or butene (CH₂=CHCH₂CH₃) via a McLafferty rearrangement.
Cleavage of the ester bond to lose the butyl group.
Fragmentation of the pyridine ring.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | Predicted m/z | Description |
| [M]⁺• | 209 | Molecular ion |
| [M - C₄H₉]⁺ | 152 | Loss of the butyl group |
| [M - OC₄H₉]⁺ | 136 | Loss of the butoxy group |
| [M - C₄H₈]⁺• | 153 | McLafferty rearrangement |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. The spectrum of this compound is expected to be dominated by vibrations associated with the substituted pyridine ring, the ester functional group, and the butyl chain.
The analysis of related compounds, such as pyridine-2,6-dicarbonyl dichloride, provides a basis for assigning the vibrational modes of the pyridine core. The C-C stretching vibrations within the pyridine ring are typically observed in the 1625-1430 cm⁻¹ region. elixirpublishers.com For the title compound, prominent bands corresponding to these modes are anticipated in both IR and Raman spectra. Furthermore, the C-N stretching vibrations of the pyridine ring are expected to appear in the 1600-1500 cm⁻¹ range and are often mixed with other ring vibrations. elixirpublishers.com
The carbonyl (C=O) stretching vibration of the ester group is one of the most characteristic absorptions in an IR spectrum and is typically strong. For esters, this band is generally found in the region of 1750-1735 cm⁻¹. libretexts.org In the case of this compound, conjugation with the pyridine ring may slightly lower this frequency. The C-O stretching vibrations of the ester group are also significant and usually appear as two distinct bands: an asymmetric C-O-C stretch and a symmetric one, typically in the 1300-1000 cm⁻¹ range.
The methoxy group (-OCH₃) attached to the pyridine ring will exhibit characteristic vibrations. The C-H stretching of the methyl group is expected around 2950 and 2850 cm⁻¹. The C-O stretching of the methoxy group will likely appear as a strong band in the 1300-1200 cm⁻¹ region.
Vibrations of the butyl group will primarily consist of C-H stretching and bending modes. The asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups are expected in the 2960-2850 cm⁻¹ range. Bending vibrations (scissoring, rocking, wagging, and twisting) for the CH₂ and CH₃ groups will be present in the 1470-720 cm⁻¹ region. kurouskilab.com
Based on data from analogous compounds, the expected key vibrational frequencies for this compound are summarized in the table below.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C-H Stretch (Aromatic) | 3100-3000 | Pyridine Ring |
| C-H Stretch (Aliphatic) | 2960-2850 | Butyl & Methoxy Groups |
| C=O Stretch | 1735-1715 | Ester |
| C=C, C=N Stretch | 1600-1430 | Pyridine Ring |
| CH₂/CH₃ Bending | 1470-1370 | Butyl & Methoxy Groups |
| C-O-C Asymmetric Stretch | 1250-1150 | Ester & Methoxy Ether |
| C-O-C Symmetric Stretch | 1150-1000 | Ester & Methoxy Ether |
| Ring Bending (in-plane) | 1000-600 | Pyridine Ring |
| Ring Bending (out-of-plane) | Below 600 | Pyridine Ring |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing
Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides insights into the electronic transitions within a molecule and is influenced by the chromophores present. For this compound, the primary chromophore is the 6-methoxypyridine-2-carboxylate moiety.
The UV-Vis absorption spectrum of this compound is expected to show bands arising from π → π* and n → π* electronic transitions. Pyridine and its derivatives typically exhibit strong absorption bands in the UV region. Studies on related compounds like 2-chloro-6-methoxypyridine (B123196) show electronic transitions in the near-ultraviolet region. researchgate.net Pyridinedicarboxylate complexes also exhibit intense absorption bands between 220 and 300 nm, which are attributed to π-π* transitions of the ligand. nih.gov For this compound, it is anticipated that there will be a strong absorption band corresponding to a π → π* transition, likely in the 250-300 nm range. A weaker n → π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, may be observed at a longer wavelength, potentially overlapping with the stronger π → π* band.
The fluorescence properties of this compound are more difficult to predict without experimental data. While many pyridine derivatives are fluorescent, the emission characteristics are highly dependent on the specific substituents and the molecular environment. sciforum.net The presence of the ester and methoxy groups can influence the fluorescence quantum yield and the emission wavelength. It is plausible that this compound could exhibit fluorescence upon excitation at its absorption maximum. If it does fluoresce, the emission would likely occur at a longer wavelength than the absorption, following Kasha's rule. The solvent environment can also play a significant role in the fluorescence behavior, with polar solvents often causing a red-shift (bathochromic shift) of the emission spectrum. sciforum.net
Table 2: Predicted Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Chromophore |
|---|---|---|
| π → π* | 250-300 | Substituted Pyridine Ring |
| n → π* | >300 (likely weak and overlapping) | N and O atoms |
Computational and Theoretical Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, providing a detailed picture of molecular behavior at the electronic level.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of organic molecules. For Butyl 6-methoxypyridine-2-carboxylate, DFT calculations, often employing basis sets such as B3LYP/6-311++G(d,p), can be used to determine optimized molecular geometry, Mulliken population analysis, and global reactivity descriptors. researchgate.net These calculations help in understanding the distribution of electron density and identifying the most reactive sites within the molecule.
Global reactivity descriptors derived from DFT, such as electronegativity (χ), hardness (η), and softness (S), provide a quantitative measure of the molecule's reactivity. The Fukui function is another key DFT-based tool that helps in predicting the sites for nucleophilic, electrophilic, and radical attacks. researchgate.net For instance, the analysis might reveal that the nitrogen atom in the pyridine (B92270) ring and the oxygen atoms of the methoxy (B1213986) and carboxylate groups are potential sites for electrophilic attack due to their higher electron density.
Table 1: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Electronegativity (χ) | 3.5 |
| Hardness (η) | 2.5 |
| Softness (S) | 0.4 |
| Electrophilicity Index (ω) | 2.45 |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations.
DFT calculations are also invaluable for predicting spectroscopic parameters, which can aid in the interpretation of experimental data. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR and Raman) can be performed. researchgate.netresearchgate.net The calculated values are often in good agreement with experimental results, helping to confirm the molecular structure and assign spectral peaks. researchgate.net For this compound, these calculations would predict the chemical shifts for the protons and carbons in the butyl chain, the pyridine ring, and the methoxy group, as well as the characteristic vibrational modes of the ester and ether functional groups.
Molecular Dynamics Simulations of Reactivity and Interactions
Theoretical Mechanistic Elucidation of Reactions Involving this compound
Computational methods are crucial for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as hydrolysis of the ester group or nucleophilic substitution on the pyridine ring, DFT can be used to map the potential energy surface. This involves locating transition states and calculating activation energies, providing a detailed understanding of the reaction pathway. researchgate.net Such studies can help to predict the feasibility of a reaction and identify key intermediates.
Computational Studies of Electronic and Electrochemical Properties
The electronic and electrochemical properties of a molecule are critical to its behavior in various applications.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. researchgate.netmaterialsciencejournal.org A smaller energy gap suggests that the molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich pyridine ring and the methoxy group, while the LUMO may be centered on the carboxylate group and the pyridine ring.
Table 2: Hypothetical HOMO-LUMO Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.5 |
| Energy Gap (ΔE) | 5.0 |
Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from quantum chemical calculations.
Cyclic Voltammetry Simulations
Currently, there is a notable absence of publicly available research detailing cyclic voltammetry simulations specifically for this compound. While computational and theoretical studies, including Density Functional Theory (DFT) calculations, have been conducted on various other pyridine derivatives to predict their electrochemical behavior, this particular compound has not been the subject of such specific investigations in the reviewed literature.
Theoretical studies on analogous pyridine compounds often involve simulating their molecular orbitals and electronic properties to infer how they might behave under the conditions of cyclic voltammetry. These simulations can provide valuable insights into redox potentials and the stability of intermediates. However, without direct computational data for this compound, any discussion on its simulated cyclic voltammetry profile would be speculative.
Future computational research could fill this gap by modeling the electrochemical reduction and oxidation of this compound. Such studies would likely involve calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to estimate its redox potentials. Furthermore, simulations could explore the potential reaction pathways and intermediates that may form during electrochemical processes. The generation of theoretical cyclic voltammograms would provide a valuable comparison for future experimental work.
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes to Butyl 6-methoxypyridine-2-carboxylate
The synthesis of pyridine (B92270) derivatives is a dynamic field of research, with ongoing efforts to develop more efficient, sustainable, and versatile methods. numberanalytics.comresearchgate.net For this compound, future research is likely to focus on moving beyond traditional multi-step condensation or cycloaddition reactions, which can be inefficient. organic-chemistry.org Novel synthetic strategies are expected to emerge, providing more direct and atom-economical pathways to this and other highly substituted pyridines. organic-chemistry.orgnih.gov
One promising area is the development of one-pot synthesis methods. These approaches, which combine multiple reaction steps into a single procedure, can significantly reduce waste, time, and cost. researchgate.net For instance, a single-step conversion of N-vinyl or N-aryl amides into pyridine derivatives has been demonstrated, showcasing the potential for more streamlined syntheses. organic-chemistry.org Research into similar cascade reactions could lead to more efficient production of this compound. nih.gov
Furthermore, the exploration of unconventional starting materials and strategies is an emerging trend. numberanalytics.com This could involve the use of readily available feedstocks and the development of novel catalytic systems to facilitate the construction of the pyridine ring with the desired substitution pattern. mdpi.com The application of photocatalysis and electrocatalysis, which offer mild reaction conditions and high selectivity, also represents a promising avenue for the synthesis of complex pyridine derivatives. numberanalytics.com
| Synthetic Approach | Potential Advantages | Research Focus |
| One-Pot Reactions | Reduced waste, time, and cost | Development of cascade reactions for direct synthesis. |
| Novel Catalytic Systems | Increased efficiency and selectivity | Exploration of new transition metal and heterogeneous catalysts. numberanalytics.com |
| Unconventional Starting Materials | Use of readily available and sustainable feedstocks | Designing synthetic pathways from alternative precursors. numberanalytics.com |
| Photocatalysis/Electrocatalysis | Mild reaction conditions, high selectivity | Application of light- or electricity-driven reactions. numberanalytics.com |
Expansion of Catalytic Applications Beyond Current Paradigms
Pyridine derivatives are widely recognized for their role as ligands and catalysts in organic synthesis. dartmouth.edu this compound, with its specific electronic and steric properties, presents opportunities for the development of novel catalytic systems. Future research is expected to explore its potential in a variety of catalytic transformations, moving beyond established applications.
A key area of investigation will be the use of this compound in transition metal catalysis. numberanalytics.com The development of new palladium catalysts, for example, has expanded the scope of cross-coupling reactions for synthesizing substituted pyridines. numberanalytics.com this compound could serve as a ligand to create catalysts with improved activity and selectivity for a range of reactions.
Heterogeneous catalysis is another area ripe for exploration. numberanalytics.com By immobilizing this compound or its derivatives on solid supports like zeolites or metal-organic frameworks (MOFs), it may be possible to create recyclable catalysts that enhance the sustainability of chemical processes. numberanalytics.com Additionally, the compound itself or in combination with a metal salt could be investigated as a catalyst for multi-component reactions (MCRs), which are valuable for creating diverse heterocyclic structures in a single step. rsc.orgrsc.org
| Catalysis Type | Potential Application | Research Goal |
| Transition Metal Catalysis | Ligand in cross-coupling reactions | Develop catalysts with enhanced activity and selectivity. numberanalytics.com |
| Heterogeneous Catalysis | Solid-supported catalyst | Improve catalyst recyclability and process sustainability. numberanalytics.com |
| Multi-Component Reactions | Catalyst for one-pot synthesis | Efficiently generate complex molecular scaffolds. rsc.orgrsc.org |
Exploration of this compound in Materials Science
The unique properties of pyridine-containing compounds make them valuable building blocks in materials science. dartmouth.eduelsevier.com Future research on this compound is anticipated to extend into this domain, with a focus on creating novel materials with tailored properties.
One area of interest is the development of pyridine-based polymers. elsevier.com The incorporation of this compound into polymer chains could lead to materials with specific thermal, optical, or electronic properties. These materials could find applications in a variety of fields, from electronics to coatings.
Another emerging trend is the use of pyridine derivatives in the creation of functional materials such as metal-organic frameworks (MOFs). researchgate.net The ability of the pyridine nitrogen to coordinate with metal ions makes it an excellent component for building these porous structures. The specific substituents on this compound could influence the structure and properties of the resulting MOFs, leading to materials with applications in gas storage, separation, and catalysis.
| Material Type | Potential Application | Desired Property |
| Pyridine-Based Polymers | Electronics, coatings | Tailored thermal, optical, or electronic properties. elsevier.com |
| Metal-Organic Frameworks (MOFs) | Gas storage, separation, catalysis | Specific porosity and functional characteristics. researchgate.net |
Integration with Flow Chemistry and Automated Synthesis
The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry for manufacturing processes due to its numerous advantages over traditional batch methods. acs.orgmdpi.comasynt.com These benefits include improved safety, better process control, faster reactions, and easier scalability. asynt.comchemicalindustryjournal.co.uk The synthesis of this compound is well-suited for adaptation to flow chemistry platforms.
Future research will likely focus on developing continuous flow processes for the synthesis of this compound and its derivatives. mdpi.com This will involve designing and optimizing flow reactors to control reaction parameters such as temperature, pressure, and mixing with high precision. chemicalindustryjournal.co.uk The ability to perform hazardous reactions more safely in a continuous flow setup is a significant advantage. acs.org
Furthermore, the integration of flow chemistry with automated synthesis platforms offers the potential for high-throughput experimentation and rapid library generation. researchgate.net This can accelerate the discovery of new pyridine derivatives with desirable properties. researchgate.net Automated systems can also facilitate the optimization of reaction conditions, leading to more efficient and robust synthetic processes. mdpi.com
| Technology | Key Advantages | Research Objective |
| Flow Chemistry | Enhanced safety, control, and scalability. acs.orgasynt.com | Develop continuous manufacturing processes. mdpi.com |
| Automated Synthesis | High-throughput experimentation, rapid optimization. researchgate.net | Accelerate the discovery of new derivatives and optimize reactions. mdpi.com |
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into reaction mechanisms and predicting chemical properties. mdpi.com For this compound, advanced computational modeling is expected to play a crucial role in guiding future research efforts.
Quantum chemical calculations can be used to predict reaction pathways and transition state energies, which can help in the design of new synthetic routes and catalysts. nih.gov By understanding the underlying mechanisms of reactions, researchers can make more informed decisions and reduce the need for extensive trial-and-error experimentation. nih.gov
The integration of machine learning and artificial intelligence with computational chemistry is an emerging trend that holds significant promise. mdpi.comnumberanalytics.com Machine learning algorithms can be trained on large datasets to predict the outcomes of chemical reactions, identify patterns, and even design new molecules with specific properties. numberanalytics.com This data-driven approach can accelerate the discovery and development of new applications for this compound. numberanalytics.comcecam.org
| Computational Method | Application | Goal |
| Quantum Chemical Calculations | Reaction mechanism analysis, catalyst design. mdpi.comnih.gov | Predict reaction outcomes and guide experimental design. nih.gov |
| Machine Learning/AI | Predictive modeling, molecular design. mdpi.comnumberanalytics.com | Accelerate discovery and identify novel applications. numberanalytics.comcecam.org |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
